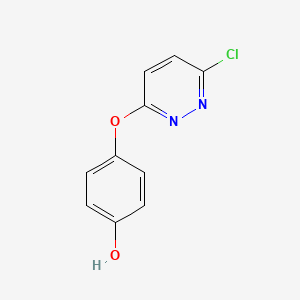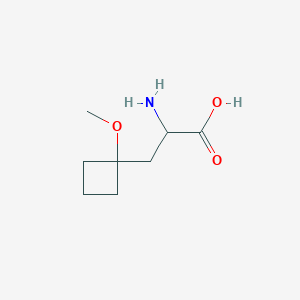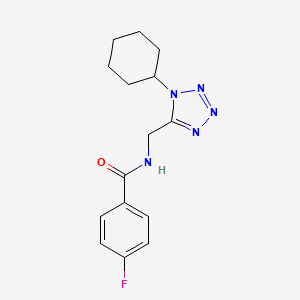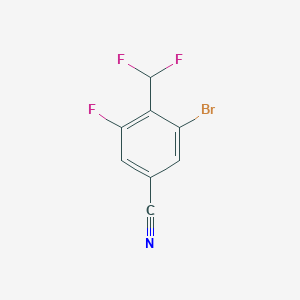
4-(6-Chloro-3-pyridazinyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(6-Chloro-3-pyridazinyloxy)phenol” is a chemical compound that belongs to the class of phenols . Phenols are a large class of plant secondary metabolites, showing a diversity of structures, from rather simple structures, e.g. phenolic acids, through polyphenols such as flavonoids, that comprise several groups, to polymeric compounds based on these different classes .
Synthesis Analysis
The synthesis of phenolic compounds like “this compound” can be achieved through various methods. One such method involves the diazotization of corresponding anilines and decomposing the diazonium salts formed by boiling with sulfuric acid . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol .Chemical Reactions Analysis
Phenolic compounds like “this compound” are very reactive towards electrophilic aromatic substitution . They can also undergo nucleophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Antioxidant Activities and Mechanisms
Phenolic compounds are recognized for their antioxidant activities, which are crucial in mitigating oxidative stress in biological systems and in various industrial applications. The study by Chen et al. (2020) illustrates how the structure of phenolic acids, including the presence of methoxy (-OCH3) and phenolic hydroxyl (-OH) groups, influences their antioxidant activities through mechanisms such as hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) (Chen et al., 2020). Similarly, Valgimigli et al. (2013) discuss the synergistic effects of 3-pyridinols and 5-pyrimidinols with common phenolic antioxidants, enhancing the overall antioxidant capacity through co-antioxidant systems (Valgimigli et al., 2013).
Biochemical and Therapeutic Applications
Phenolic acids, including chlorogenic acid (CGA) and its derivatives, demonstrate a wide range of biological and pharmacological effects. CGA, for instance, exhibits antioxidant, antibacterial, hepatoprotective, and neuroprotective activities, highlighting its potential for therapeutic applications in treating diseases associated with oxidative stress and inflammation (Naveed et al., 2018).
Environmental Applications
The reactivity and degradation of phenolic pollutants in the environment are of significant concern. Studies on enzymes like peroxidases have shown promise in treating wastewater contaminated with phenolic compounds. For example, Aitken et al. (1994) explored the enzyme-catalyzed oxidation of regulated phenolic compounds, demonstrating differences in product characteristics and toxicity based on the enzyme used, which is crucial for developing effective bioremediation strategies (Aitken et al., 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(6-chloropyridazin-3-yl)oxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-5-6-10(13-12-9)15-8-3-1-7(14)2-4-8/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMRSUOUJZHRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2874155.png)


![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2874160.png)
![1-(4-Ethoxyphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2874162.png)
![N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2874163.png)


![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2874170.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2874172.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2874173.png)


